molecular formula C9H17NO2 B2753728 (2R)-2-amino-2-cycloheptylacetic acid CAS No. 1690142-32-5

(2R)-2-amino-2-cycloheptylacetic acid

Cat. No.: B2753728
CAS No.: 1690142-32-5
M. Wt: 171.24
InChI Key: GMLQOIMQMLOTNY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-cycloheptylacetic acid is a chiral amino acid derivative with a unique cycloheptyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-cycloheptylacetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a glycine derivative with a cycloheptyl halide under basic conditions, followed by deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-cycloheptylacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(2R)-2-amino-2-cycloheptylacetic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-cycloheptylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl ring provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-4-methoxy-4-oxobutanoic acid
  • (2R)-2-amino-3-sulfanylpropanoic acid hydrate hydrochloride

Uniqueness

(2R)-2-amino-2-cycloheptylacetic acid is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties compared to other amino acid derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2R)-2-amino-2-cycloheptylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLQOIMQMLOTNY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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